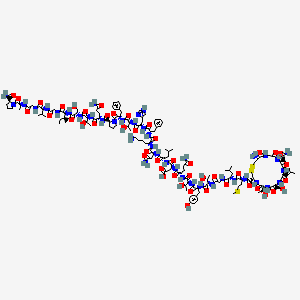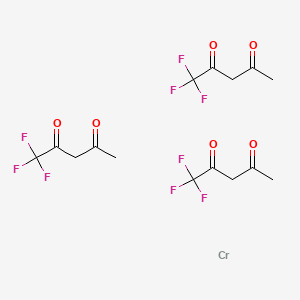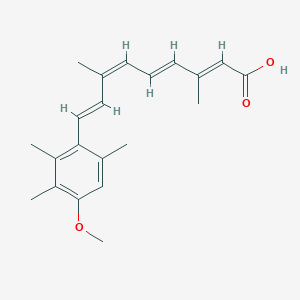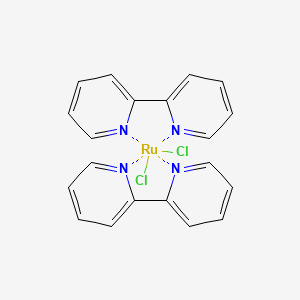
dichlororuthenium;2-pyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by its unique coordination chemistry, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlororuthenium;2-pyridin-2-ylpyridine typically involves the reaction of ruthenium trichloride with 2-pyridin-2-ylpyridine ligands under specific conditions. One common method involves dissolving ruthenium trichloride in a suitable solvent, such as ethanol or acetonitrile, and then adding the 2-pyridin-2-ylpyridine ligands. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired complex .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
Dichlororuthenium;2-pyridin-2-ylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The complex can undergo ligand substitution reactions where the 2-pyridin-2-ylpyridine ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state complexes, while reduction reactions may produce lower oxidation state complexes. Substitution reactions result in the formation of new complexes with different ligands.
科学的研究の応用
Dichlororuthenium;2-pyridin-2-ylpyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that this compound complexes can interact with DNA and proteins, making them potential candidates for drug development.
Industry: The compound is used in the development of new materials, such as sensors and electronic devices, due to its unique electronic properties.
作用機序
The mechanism of action of dichlororuthenium;2-pyridin-2-ylpyridine involves its ability to coordinate with various biological molecules, such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can bind to proteins, altering their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to dichlororuthenium;2-pyridin-2-ylpyridine include:
cis-Bis(2,2’-bipyridine)dichlororuthenium(II): This compound has similar coordination chemistry and is used in similar applications.
cis-Bis(2,2’-bipyridine)dichlororuthenium(II) dihydrate: Another similar compound with comparable properties and uses.
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. These properties make it particularly effective in certain catalytic and biological applications, setting it apart from other similar compounds .
特性
分子式 |
C20H16Cl2N4Ru |
|---|---|
分子量 |
484.3 g/mol |
IUPAC名 |
dichlororuthenium;2-pyridin-2-ylpyridine |
InChI |
InChI=1S/2C10H8N2.2ClH.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChIキー |
MGAJEYXQYJBLQL-UHFFFAOYSA-L |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.Cl[Ru]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


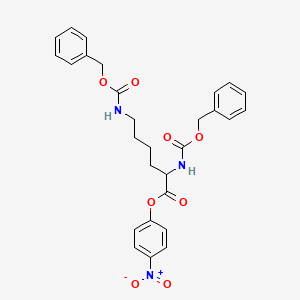
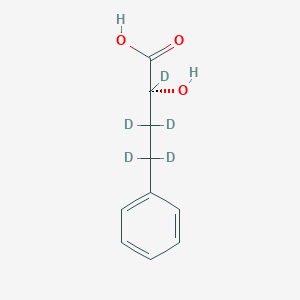
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butanoic acid](/img/structure/B13401190.png)
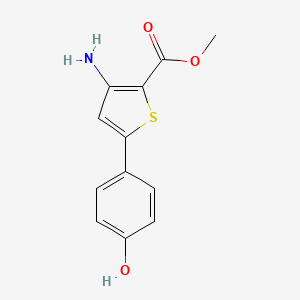
![[1,3,4]Oxathiazolo[4,5-a]pyridin-4-ium-2-one;hydrochloride](/img/structure/B13401195.png)
![Dipotassium;3-[3-(carboxylatomethylamino)-2-hydroxyphenyl]propanoate](/img/structure/B13401208.png)
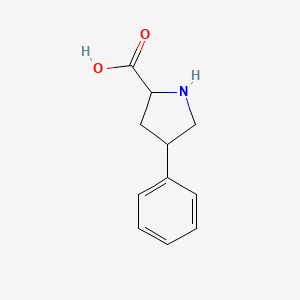
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one](/img/structure/B13401222.png)

![racemic 5-methoxy-2-[N-n-propyl-N-2-(2-thienyl)ethylamino]tetralin hydrochloride](/img/structure/B13401235.png)
